molecular formula C8H7BClN3O2 B14067272 (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

(1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14067272
M. Wt: 223.42 g/mol
InChI Key: QOVITHRSNRLJOY-UHFFFAOYSA-N
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Description

(1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through a series of steps including halogenation, nucleophilic substitution, and hydroboration .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of palladium catalysts is common in these processes to facilitate the cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura cross-coupling reactions. The boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Pyridylboronic acid
  • 2-Chloropyridin-3-ylboronic acid

Uniqueness: Compared to similar compounds, (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid offers unique reactivity due to the presence of both the pyrazole and chloropyridine moieties. This dual functionality allows for more versatile applications in organic synthesis .

Properties

Molecular Formula

C8H7BClN3O2

Molecular Weight

223.42 g/mol

IUPAC Name

[1-(2-chloropyridin-4-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H7BClN3O2/c10-8-3-7(1-2-11-8)13-5-6(4-12-13)9(14)15/h1-5,14-15H

InChI Key

QOVITHRSNRLJOY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=NC=C2)Cl)(O)O

Origin of Product

United States

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